2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide
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Overview
Description
“2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide” is a chemical compound with the molecular formula C29H26N2O2 . It is functionally related to a phenylacetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR and IR . The exact structure would need to be confirmed through these or other analytical methods.Scientific Research Applications
Synthetic Chemistry and Catalysis
Phenylacetamides like 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide are pivotal in synthetic chemistry due to their presence in drug molecules and natural products. A notable study by Yun Wang et al. (2020) presented a nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, yielding α-substituted phenylacetamide. This method is synthetically advantageous for producing steric hinderance, which is challenging via palladium-catalyzed aminocarbonylation, showing wide functional group tolerance under mild conditions (Wang et al., 2020).
Antitumor Activity
The antitumor activity of phenylacetamide derivatives was investigated, revealing significant findings. L. Yurttaş et al. (2015) synthesized and evaluated the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against some cancer cell lines. This research underscores the potential therapeutic applications of phenylacetamide derivatives in oncology (Yurttaş et al., 2015).
Anticonvulsant Properties
The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides by A. Camerman et al. (2005) delved into the structural basis for the anticonvulsant activities of these compounds. By comparing stereochemical properties with phenytoin, the research identified specific molecular features responsible for the anticonvulsant activities, suggesting a promising avenue for developing new anticonvulsant drugs (Camerman et al., 2005).
Metabolic Profiling in Drug Metabolism
Metabolic phenotyping offers insights into the metabolism and hepatotoxicity of drugs like acetaminophen, closely related to phenylacetamides. M. Coen's work on applying multi-platform metabolic profiling to study acetaminophen metabolism in both in vivo models and humans sheds light on the mechanism of drug-induced hepatotoxicity and identifies potential biomarkers for improved disease stratification (Coen, 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as fentanyl have several sites for metabolic transformation
Mode of Action
The compound’s structure suggests that it may interact with its targets via resonance-stabilized carbocations, a common mechanism in organic chemistry .
Biochemical Pathways
Benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways . These pathways involve the formation of a carbocation intermediate, which can then react with a nucleophile.
Result of Action
The removal of a benzylic hydrogen, a possible reaction for this compound, results in a smaller energy gain and thus requires less energy .
Action Environment
The compound’s solubility properties suggest that its action may be influenced by the polarity of its environment .
Properties
IUPAC Name |
2-phenyl-N-[4-[[4-[(2-phenylacetyl)amino]phenyl]methyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O2/c32-28(20-22-7-3-1-4-8-22)30-26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)31-29(33)21-23-9-5-2-6-10-23/h1-18H,19-21H2,(H,30,32)(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOQBKNPCWCOEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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